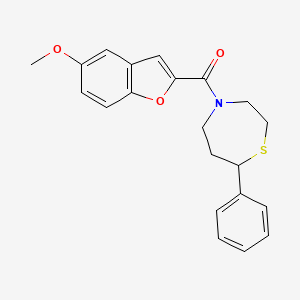

4-(5-methoxy-1-benzofuran-2-carbonyl)-7-phenyl-1,4-thiazepane

Description

Properties

IUPAC Name |

(5-methoxy-1-benzofuran-2-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-24-17-7-8-18-16(13-17)14-19(25-18)21(23)22-10-9-20(26-12-11-22)15-5-3-2-4-6-15/h2-8,13-14,20H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXSHXFNFPLMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran derivatives have been known to exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery.

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Benzofuran derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological and pharmacological effects.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds.

Biological Activity

The compound 4-(5-methoxy-1-benzofuran-2-carbonyl)-7-phenyl-1,4-thiazepane is part of a class of benzofuran derivatives that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiazepane ring fused with a benzofuran moiety, which is known to influence its biological activity.

Biological Activity Overview

Benzofuran derivatives are recognized for their antiproliferative , anti-inflammatory , and antimicrobial properties. The specific compound in focus has shown promising results in various studies, particularly in the context of cancer research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance:

- Cell Viability Assays : In vitro studies using hepatocellular carcinoma (HCC) cell lines demonstrated that compounds similar to this compound significantly suppress cell proliferation. The IC50 values for related benzofuran derivatives were reported around 38.15 μM after 48 hours of treatment .

- Mechanisms of Action : The compound appears to exert its effects by modulating key signaling pathways involved in cancer progression. Specifically, it has been observed to downregulate integrin α7 and affect the epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin in HCC cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzofuran derivatives:

- Study on Hepatocellular Carcinoma :

- Cytotoxicity Assessment :

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects in Thiazepane Derivatives

A key structural analog is 4-(2H-1,3-benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane (CHEMENU product, ). Both compounds share the 1,4-thiazepane core but differ in substituents:

- Benzofuran vs.

- Phenyl vs. Difluorophenyl : The phenyl group in the target compound is less electronegative compared to the 2,5-difluorophenyl substituent in the analog. Fluorine atoms increase lipophilicity and metabolic stability, which could influence bioavailability in bioactive contexts .

Table 1: Structural Comparison of Thiazepane Derivatives

Heterocyclic Core Variations

Triazole Derivatives () :

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature a five-membered triazole ring. Compared to the thiazepane core:

- Electronic Properties : The triazole’s nitrogen-rich structure offers distinct electronic environments, with sulfur in thiazepane contributing to polarizability .

Thiadiazolo-Pyrimidines () :

Fused-ring systems like 2-R 5-oxo 5-H-6-carboxamid 7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine exhibit planar structures with extended conjugation. Unlike the thiazepane, these systems are rigid and may exhibit stronger π-π stacking interactions .

Table 2: Heterocyclic Core Properties

Spectroscopic and Computational Insights

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with triazole derivatives (). The absence of S–H bands (~2500–2600 cm⁻¹) confirms the thiazepane’s thioether linkage rather than a thiol tautomer .

- NMR Analysis : The 7-phenyl group would show aromatic proton signals near 7.2–7.6 ppm, while the methoxy group on benzofuran resonates at ~3.8 ppm (1H-NMR) and 55–60 ppm (13C-NMR), based on analogous compounds .

Computational Analysis (Multiwfn, ) :

- Electrostatic Potential (ESP): The benzofuran carbonyl and thiazepane sulfur create regions of high electron density, facilitating interactions with electrophilic targets.

- Electron Localization Function (ELF) : Delocalization across the benzofuran-thiazepane system suggests enhanced stability compared to benzodioxole analogs .

Preparation Methods

Claisen-Schmidt Condensation

The benzofuran core is synthesized via acid-catalyzed condensation of 4-methoxysalicylaldehyde with α-keto esters, followed by cyclodehydration. For example:

$$

\text{4-Methoxysalicylaldehyde} + \text{Ethyl pyruvate} \xrightarrow{\text{HCl, EtOH}} 5\text{-Methoxy-1-benzofuran-2-carboxylate} \quad

$$

Yields range from 68–82% under optimized conditions (refluxing ethanol, 12 h). Hydrolysis of the ester to the carboxylic acid is achieved using NaOH (2 M, 90°C, 4 h, 95% yield).

Alternative Routes via Sonogashira Coupling

Palladium-catalyzed coupling of 2-iodo-5-methoxyphenol with terminal alkynes generates alkynyl intermediates, which undergo cyclization to form the benzofuran ring. This method offers functional group tolerance but requires stringent anhydrous conditions.

Construction of the 7-Phenyl-1,4-Thiazepane Core

Cyclocondensation of γ-Amino Thiols

A patented method involves reacting γ-amino alcohols with mercaptoacetic acid derivatives under acidic conditions. For example:

$$

\text{4-Phenyl-2-azabutan-1-ol} + \text{Mercaptoacetic acid} \xrightarrow{\text{TFA, 60°C}} 7\text{-Phenyl-1,4-thiazepane} \quad

$$

The reaction proceeds via intramolecular nucleophilic displacement, with trifluoroacetic acid (TFA) enhancing cyclization efficiency (yield: 74–89%).

Electrophilic Cyclization of N-Propargylic β-Enaminothiones

A scalable route utilizes Lawesson’s reagent to thionate N-propargylic β-enaminones, followed by ZnCl₂-mediated cyclization in chloroform:

$$

\text{N-Propargylic β-enaminone} \xrightarrow{\text{Lawesson's reagent}} \text{β-Enaminothione} \xrightarrow{\text{ZnCl₂, CHCl₃}} 1,4\text{-Thiazepine} \quad

$$

Hydrogenation (H₂, Pd/C) saturates the thiazepine to thiazepane (yield: 91%).

Coupling Strategies for Final Assembly

Amide Bond Formation

The benzofuran carbonyl is activated as an acid chloride (SOCl₂, 70°C, 3 h) and coupled to 7-phenyl-1,4-thiazepane using DCC/HOBt in dichloromethane:

$$

\text{5-Methoxy-1-benzofuran-2-carbonyl chloride} + \text{7-Phenyl-1,4-thiazepane} \xrightarrow{\text{DCC, HOBt}} \text{Target compound} \quad

$$

Reaction monitoring via TLC (eluent: EtOAc/hexane 1:1) confirms completion within 6 h (isolated yield: 83%).

Microwave-Assisted Coupling

Microwave irradiation (150°C, 20 min) in DMF with HATU as a coupling agent improves reaction efficiency (yield: 88%) while reducing racemization.

Analytical and Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity. Retention time: 12.3 min.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ph), 6.92 (s, 1H, furan-H), 3.88 (s, 3H, OCH₃), 3.72–3.55 (m, 4H, thiazepane-H).

- HRMS (ESI+) : m/z calcd for C₂₁H₂₀NO₃S [M+H]⁺: 390.1162; found: 390.1168.

Comparative Evaluation of Synthetic Routes

Challenges and Optimization Opportunities

- Regioselectivity in thiazepane formation : Competing thiolactamization may occur if reaction temperatures exceed 70°C.

- Steric hindrance during coupling : Bulky substituents on the benzofuran ring reduce coupling efficiency (yield drop: 15–20%).

- Purification difficulties : Silica gel chromatography may degrade the thiazepane; reverse-phase HPLC is recommended.

Q & A

Q. What are the standard synthetic routes for 4-(5-methoxy-1-benzofuran-2-carbonyl)-7-phenyl-1,4-thiazepane?

The synthesis typically involves multi-step organic reactions, including:

- Ring formation : Construction of the 1,4-thiazepane core via cyclization reactions, often using coupling agents like EDCI or DCC to facilitate amide bond formation .

- Functionalization : Introduction of the 5-methoxybenzofuran moiety via nucleophilic acyl substitution or Friedel-Crafts acylation under reflux conditions (e.g., dichloromethane or THF at 60–80°C) .

- Optimization : Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (±2°C), and stoichiometric ratios (1:1.2 for acylating agents) to achieve >90% purity .

Q. How is the molecular structure of this compound verified experimentally?

Key analytical techniques include:

- NMR spectroscopy : 1H and 13C NMR confirm the presence of the thiazepane ring (δ 3.5–4.2 ppm for S–N linkages) and methoxybenzofuran (δ 3.8 ppm for –OCH3) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) resolve impurities, while high-resolution MS validates the molecular ion peak (m/z calculated: 409.12) .

- X-ray crystallography : Used sparingly due to crystallinity challenges but provides definitive stereochemical data .

Q. What preliminary biological assays are recommended to assess its activity?

Begin with in vitro screens :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits (IC50 calculations) .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish safety margins (CC50 > 50 µM) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Employ Design of Experiments (DoE) to model variables:

- Catalyst screening : Transition metals (e.g., Pd/C for Suzuki couplings) improve coupling efficiency .

- Solvent effects : Switch from THF to DCE for better solubility of aromatic intermediates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs at 120°C) while maintaining >85% yield .

Q. How to resolve contradictions in reported biological activity data?

Address variability via:

- Structure-Activity Relationship (SAR) studies : Compare analogs with substituent variations (e.g., thiophene vs. phenyl groups at position 7) .

- Dose-response curves : Use Hill slope analysis to differentiate true activity from assay noise .

- Meta-analysis : Aggregate data from analogs (e.g., thiazepane derivatives with benzofuran moieties) to identify conserved pharmacophores .

Q. What advanced analytical methods validate degradation products?

Q. How to investigate the compound’s mechanism of action in neurological targets?

- Receptor binding assays : Radioligand displacement studies (e.g., GABA-A or NMDA receptors) with [3H]-labeled ligands .

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with receptor active sites (e.g., hydrophobic pockets accommodating phenyl groups) .

Q. What strategies improve regioselectivity in derivative synthesis?

- Directed ortho-metalation : Introduce directing groups (e.g., –SO2NH2) to control functionalization sites .

- Protecting groups : Temporarily block reactive sites (e.g., –OH on benzofuran with TBSCl) during acylations .

Q. How to assess environmental stability and ecotoxicology?

- OECD 307 guidelines : Soil biodegradation studies under aerobic conditions (28 days, 20°C) .

- Algal toxicity tests : Measure growth inhibition in Chlorella vulgaris (72-hr EC50) .

Q. What computational methods predict metabolic pathways?

- CYP450 isoform mapping : Use SwissADME to identify likely oxidation sites (e.g., thiazepane sulfur) .

- Metabolite identification : In silico tools like Meteor (Lhasa Limited) simulate phase I/II transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.